molecular formula C15H16N4O3 B2489765 5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1448033-66-6

5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2489765
CAS RN: 1448033-66-6
M. Wt: 300.318
InChI Key: TUXLSTRBEJPFIN-UHFFFAOYSA-N
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Description

5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as PZ-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of pyrazine derivatives and has been shown to have potent anti-tumor activity in preclinical studies.

Scientific Research Applications

Catalytic Protodeboronation and Alkene Hydromethylation

PPCP has been employed in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent studies have demonstrated its utility in the formal anti-Markovnikov hydromethylation of alkenes. By pairing PPCP with a Matteson–CH₂–homologation, researchers achieved this valuable transformation. Notably, the hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, PPCP played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Boron Chemistry and Suzuki–Miyaura Coupling

Organoboron compounds, including boronic esters, serve as essential building blocks in organic synthesis. The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on boron chemistry. Pinacol boronic esters, such as PPCP, are particularly valuable due to their stability, ease of purification, and commercial availability. These features make them attractive for various chemical transformations, where the boron moiety remains in the product. However, challenges arise when removing the boron moiety at the end of a sequence. While boranes efficiently undergo protodeboronation, boronic esters typically do not. PPCP’s protodeboronation properties offer a solution to this limitation .

Hydroboration-Deboronation Strategy for Alkene Hydrogenation

PPCP contributes to the formal hydrogenation of unactivated alkenes, converting them to alkanes. This strategy involves in situ-generated catechol boronic esters and proceeds via a radical chain reaction. While limited to more expensive catechol boronic esters, this approach works well for secondary alkyl boronic esters. Researchers have successfully applied this method to achieve valuable transformations .

Indolizidine Synthesis

PPCP has found application in the synthesis of indolizidine derivatives. Protodeboronation, using a less nucleophilic reagent, led to the formation of indolizidine compounds. For instance, the indolizidine 12 was obtained in good yield and diastereoselectivity. This demonstrates PPCP’s versatility in constructing complex heterocycles .

Design and Synthesis of Enamine Nitriles

Researchers have utilized PPCP as a key precursor in the design and synthesis of novel enamine nitrile derivatives. These compounds hold promise for biological activity screening and drug discovery .

properties

IUPAC Name

5-(4-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-13-2-1-11(9-18-13)15(21)19-7-3-12(4-8-19)22-14-10-16-5-6-17-14/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXLSTRBEJPFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

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